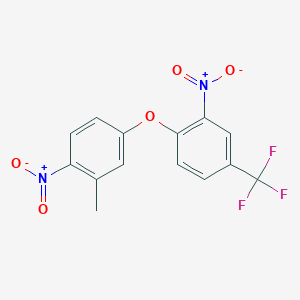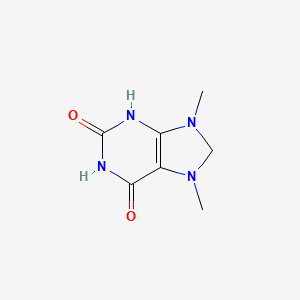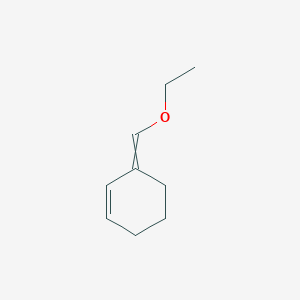
3-(Ethoxymethylidene)cyclohex-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Ethoxymethylidene)cyclohex-1-ene is an organic compound that belongs to the class of cycloalkenes. This compound is characterized by a cyclohexene ring with an ethoxymethylidene substituent at the third position. It is a colorless liquid at room temperature and has various applications in organic synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethoxymethylidene)cyclohex-1-ene can be achieved through several methods. One common approach involves the reaction of cyclohexanone with ethyl formate in the presence of a base such as sodium ethoxide. The reaction proceeds via the formation of an enolate intermediate, which then undergoes aldol condensation to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound typically involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product. The use of catalysts and advanced separation techniques further enhances the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-(Ethoxymethylidene)cyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into cyclohexane derivatives.
Substitution: The ethoxymethylidene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reduction.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products Formed
Oxidation: Cyclohexanone, cyclohexane carboxylic acid.
Reduction: Cyclohexane derivatives.
Substitution: Various substituted cyclohexenes depending on the reagents used.
Scientific Research Applications
3-(Ethoxymethylidene)cyclohex-1-ene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Ethoxymethylidene)cyclohex-1-ene involves its interaction with various molecular targets and pathways. The ethoxymethylidene group can participate in nucleophilic and electrophilic reactions, leading to the formation of reactive intermediates. These intermediates can then interact with enzymes, receptors, or other biomolecules, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclohexene: A simple cycloalkene with a similar ring structure but without the ethoxymethylidene group.
Phellandrene: A cyclic monoterpene with a similar molecular structure but different functional groups.
Cyclohexa-1,3-diene: Another cycloalkene with two double bonds in the ring.
Uniqueness
3-(Ethoxymethylidene)cyclohex-1-ene is unique due to the presence of the ethoxymethylidene group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
60638-14-4 |
|---|---|
Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
3-(ethoxymethylidene)cyclohexene |
InChI |
InChI=1S/C9H14O/c1-2-10-8-9-6-4-3-5-7-9/h4,6,8H,2-3,5,7H2,1H3 |
InChI Key |
RTCLXQYHTYZDIX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC=C1CCCC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S,4S)-3-Chloro-1-cyclohexyl-4-[2-(piperidin-1-yl)phenyl]azetidin-2-one](/img/structure/B14600102.png)
![Phosphine, [(dimethylsilylene)bis(methylene)]bis[diphenyl-](/img/structure/B14600105.png)
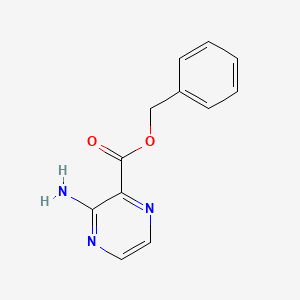
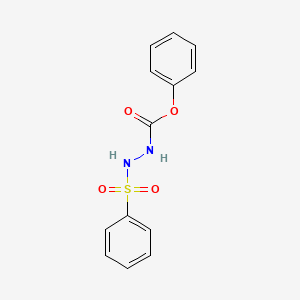
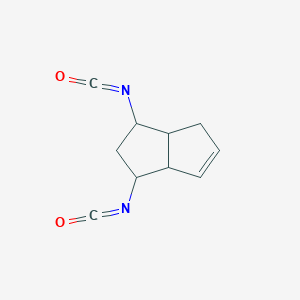
![1-Oxido-2-[(2,3,6-trimethylphenyl)methylsulfonyl]pyridin-1-ium](/img/structure/B14600122.png)
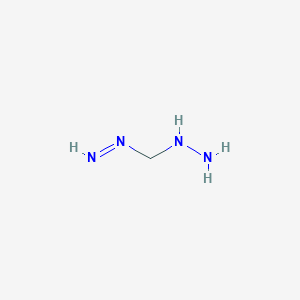
![2-[3-(2-Hydroxy-3-methoxyphenyl)acryloyl]benzoic acid](/img/structure/B14600134.png)
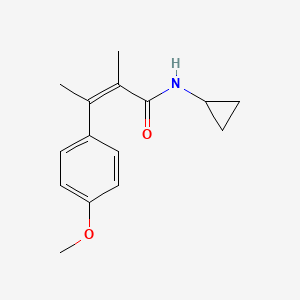
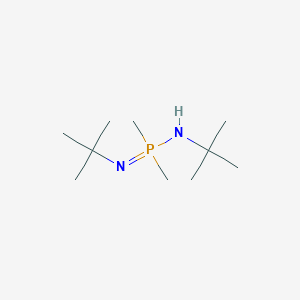
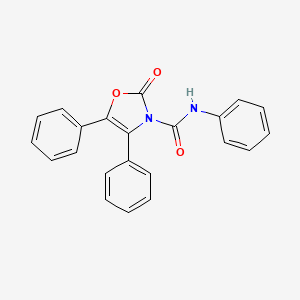
![2-Diazonio-1-{2-[(4-methylbenzene-1-sulfonyl)oxy]phenyl}ethen-1-olate](/img/structure/B14600155.png)
